molecular formula C22H23NO4 B2581526 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637753-16-3

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2581526
CAS RN: 637753-16-3
M. Wt: 365.429
InChI Key: JDEHOZSLXZLODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader class of compounds known as chromenes, which are of significant interest in organic chemistry due to their diverse biological activities and potential applications in material science. Research has focused on the synthesis of chromene derivatives through various methods, including three-component condensation reactions and Michael-Michael-acetalization cascades. These methods have facilitated the development of novel chromene derivatives with potential applications in pharmaceuticals and materials science (Osipov, Osyanin, & Klimochkin, 2018).

Antimicrobial Activity

Chromene derivatives have been investigated for their antimicrobial properties. Studies have shown that certain chromene compounds exhibit significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents. For example, research has highlighted the synthesis and antimicrobial activity of coumarin and dicoumarol derivatives, demonstrating the potential of chromene derivatives in this area (Regal, Shaban, & El‐Metwally, 2020).

Material Science Applications

In material science, chromene derivatives have been utilized in the synthesis of photochromic materials. These materials change color in response to light, making them useful in various applications, including sunglasses and smart windows. Research into chromene chromium carbene complexes has explored their use in synthesizing naphthopyran and naphthopyrandione units, which are key components of photochromic materials. This research highlights the potential of chromene derivatives in developing advanced materials with novel properties (Rawat, Prutyanov, & Wulff, 2006).

properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-20(15-5-7-16(26-2)8-6-15)21(25)17-9-10-19(24)18(22(17)27-14)13-23-11-3-4-12-23/h5-10,24H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEHOZSLXZLODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

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